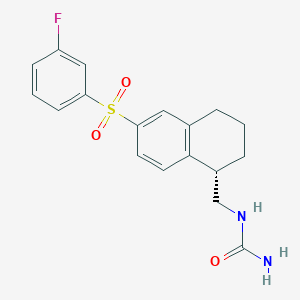

(S)-Landipirdine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H19FN2O3S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

[(1S)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea |

InChI |

InChI=1S/C18H19FN2O3S/c19-14-5-2-6-15(10-14)25(23,24)16-7-8-17-12(9-16)3-1-4-13(17)11-21-18(20)22/h2,5-10,13H,1,3-4,11H2,(H3,20,21,22)/t13-/m1/s1 |

InChI Key |

MTTHRRVVGMPYQG-CYBMUJFWSA-N |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Developmental History of (S)-Landipirdine: A Technical Overview

(S)-Landipirdine , also known as SYN-120 and RO5025181 , is a potent and selective antagonist of the serotonin 5-HT6 receptor, with additional activity at the 5-HT2A receptor. Developed by Hoffmann-La Roche, this small molecule was investigated for its potential therapeutic benefits in neurological and psychiatric disorders, particularly Alzheimer's disease and Parkinson's disease dementia, where cognitive impairment is a key feature. Despite showing early promise, its clinical development for dementia-related cognitive disorders was ultimately discontinued. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental protocols related to this compound.

Discovery and Historical Development

The journey of this compound began at Hoffmann-La Roche, where a medicinal chemistry program focused on the development of ligands for the 5-HT6 receptor. This receptor, primarily expressed in the central nervous system, was identified as a promising target for cognitive enhancement. The core of the discovery effort revolved around a series of (R)-1-(aminomethyl)-6-(phenyl)sulfonyltetralin derivatives. Through systematic structure-activity relationship (SAR) studies, researchers at Roche aimed to optimize the potency and selectivity of these compounds.

A key publication by Kress, J.M., and colleagues in 2010 detailed the synthesis and evaluation of a series of non-basic 5-HT6 ligands derived from this tetralin scaffold, which led to the identification of compounds with sub-nanomolar affinity.[1] Although the specific synthesis of this compound was not the central focus of this particular publication, it laid the foundational chemistry and SAR insights that culminated in its discovery.

Following its initial characterization, this compound was licensed to other pharmaceutical companies, including Biotie Therapies and subsequently Acorda Therapeutics, for further clinical development. The compound progressed to Phase II clinical trials for the treatment of cognitive impairment in Parkinson's disease dementia. However, the development for cognition disorders and dementia was officially discontinued in February 2020.[2]

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects primarily through the antagonism of two serotonin receptor subtypes: 5-HT6 and 5-HT2A.

5-HT6 Receptor Antagonism

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is almost exclusively expressed in the brain, with high densities in regions associated with learning and memory, such as the hippocampus and cortex. The canonical signaling pathway for the 5-HT6 receptor involves its coupling to the Gs alpha subunit, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

However, research has revealed that 5-HT6 receptors can also signal through alternative, non-canonical pathways. One such pathway involves the interaction of the receptor's C-terminal region with the Fyn-tyrosine kinase, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway. Another alternative pathway involves the mammalian target of rapamycin (mTOR). Blockade of these signaling cascades by antagonists like this compound is believed to modulate the activity of various neurotransmitter systems, including acetylcholine and glutamate, which are crucial for cognitive processes.

dot

Caption: 5-HT6 Receptor Signaling Pathways.

5-HT2A Receptor Antagonism

The 5-HT2A receptor, another GPCR, is widely distributed throughout the central nervous system and is implicated in processes such as perception, mood, and cognition. It primarily couples to the Gq/11 alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Antagonism of the 5-HT2A receptor is a mechanism shared by several atypical antipsychotic drugs and is thought to contribute to their efficacy in treating psychosis and mood disorders. In the context of this compound, 5-HT2A antagonism may have contributed to its potential effects on neuropsychiatric symptoms.

dot

Caption: 5-HT2A Receptor Signaling Pathway.

Quantitative Data

While specific quantitative data for this compound from its primary discovery publication is not publicly available, data from a Phase II clinical trial in Parkinson's disease dementia provides some insight into its clinical application.

Table 1: Clinical Trial Dosing Regimen for this compound (SYN-120)

| Week | Daily Dose (mg) |

| 1 | 20 |

| 2 | 50 |

| 3-16 | 100 |

Data from clinical trial NCT02258152.

Experimental Protocols

The characterization of this compound would have involved a series of standard in vitro and in vivo pharmacological assays. Below are detailed, representative protocols for the key assays used to determine its activity at the 5-HT6 and 5-HT2A receptors.

Radioligand Binding Assay for 5-HT6 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-LSD (lysergic acid diethylamide).

-

Non-specific binding control: A high concentration of a known 5-HT6 ligand (e.g., methiothepin).

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Scintillation cocktail.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Initiate the binding reaction by adding the radioligand ([³H]-LSD) at a concentration close to its Kd.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot

Caption: Radioligand Binding Assay Workflow.

In Vitro Functional Assay for 5-HT2A Receptor (Calcium Flux Assay)

This assay measures the ability of a compound to antagonize the agonist-induced activation of the 5-HT2A receptor by measuring changes in intracellular calcium levels.

-

Materials:

-

A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Serotonin (5-HT).

-

Test compound: this compound.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with an injection system.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the wells and incubate for a specified period.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Inject a known concentration of the agonist (serotonin) into the wells.

-

Continue to record the fluorescence to measure the calcium response.

-

-

Data Analysis:

-

Measure the peak fluorescence intensity after agonist addition.

-

Normalize the data to the response of the agonist alone.

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Determine the IC50 value from the resulting dose-response curve.

-

dot

Caption: Calcium Flux Assay Workflow.

Conclusion

This compound represents a well-characterized dual 5-HT6 and 5-HT2A receptor antagonist that emerged from a focused drug discovery program at Roche. While its journey through clinical trials for cognitive disorders ultimately did not lead to regulatory approval, the study of this compound has contributed to the understanding of the roles of these serotonin receptors in the central nervous system. The detailed methodologies and signaling pathways described herein provide a comprehensive technical foundation for researchers and drug development professionals interested in this area of neuropharmacology.

References

(S)-Landipirdine ((S)-RO5025181, SYN120): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Landipirdine, also known by its developmental codes (S)-RO5025181 and SYN120, is a potent, orally bioavailable small molecule that acts as a dual antagonist of the serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptors.[1][2] Developed initially by Roche and later by Biotie Therapies and Acorda Therapeutics, this compound was investigated for its potential therapeutic benefits in neurodegenerative disorders, particularly for cognitive impairment and psychiatric symptoms associated with Parkinson's disease dementia (PDD).[1] Despite showing a generally tolerable safety profile, the compound failed to demonstrate efficacy in improving cognition in a Phase 2a clinical trial, leading to the discontinuation of its development for dementia and cognition disorders in early 2020.[1] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, available clinical trial data, and relevant experimental protocols.

Introduction

The serotonergic system, through its diverse array of receptors, plays a crucial role in regulating mood, cognition, and memory.[3] The 5-HT6 and 5-HT2A receptors, in particular, have emerged as promising targets for therapeutic intervention in central nervous system (CNS) disorders. The 5-HT6 receptor is almost exclusively expressed in the brain, in regions critical for learning and memory, and its antagonism is thought to enhance cholinergic and glutamatergic neurotransmission.[4] The 5-HT2A receptor is implicated in various psychiatric symptoms, including psychosis and apathy.[5] this compound was designed to simultaneously block both of these receptors, with the hypothesis that this dual antagonism could offer a synergistic approach to treating both cognitive and neuropsychiatric symptoms in dementia.[5]

Preclinical Pharmacology

While specific quantitative data on the binding affinities (Ki) and functional potencies (IC50) of this compound for the 5-HT6 and 5-HT2A receptors are not publicly available, it is consistently described as a potent and selective antagonist for these targets.[2][6][7]

Mechanism of Action & Signaling Pathways

This compound exerts its pharmacological effects through the dual antagonism of 5-HT6 and 5-HT2A receptors. The blockade of these two distinct G-protein coupled receptors (GPCRs) modulates multiple downstream signaling cascades.

5-HT6 Receptor Antagonism

The 5-HT6 receptor is positively coupled to adenylyl cyclase via a Gs alpha subunit. Its activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By blocking this receptor, this compound is hypothesized to prevent this cascade. Furthermore, 5-HT6 receptor signaling has been shown to involve the Fyn-tyrosine kinase and mTOR pathways, which are critical for synaptic plasticity and memory formation. Antagonism of the 5-HT6 receptor is also believed to indirectly enhance cholinergic and glutamatergic neurotransmission, which is impaired in neurodegenerative diseases.[4]

5-HT2A Receptor Antagonism

The 5-HT2A receptor is primarily coupled to the Gq alpha subunit, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This signaling pathway is involved in a wide range of neuronal processes, and its dysregulation has been linked to psychosis and other behavioral disturbances in dementia. By antagonizing the 5-HT2A receptor, this compound is expected to attenuate this signaling cascade.

Integrated Signaling Pathway Diagram

Clinical Development: The SYNAPSE Trial

The primary clinical investigation of this compound (SYN120) in its target indication was the SYNAPSE study, a Phase 2a, multicenter, randomized, double-blind, placebo-controlled, proof-of-concept trial in patients with Parkinson's disease dementia (PDD).

Study Design and Methods

-

Objective: To evaluate the safety, tolerability, and efficacy of SYN120 in PDD patients.[1]

-

Population: 82 patients with PDD who were on a stable dose of a cholinesterase inhibitor.[1]

-

Intervention: Patients were randomized to receive either SYN120 (100 mg/day) or placebo for 16 weeks.[1]

-

Primary Efficacy Measures:

-

Cognitive Drug Research (CDR) computerized assessment system: Continuity of Attention.[1]

-

-

Key Secondary Efficacy Measures:

-

CDR Quality of Episodic Memory.[1]

-

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[1]

-

Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC).[1]

-

Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15).[1]

-

Scales for Outcomes in Parkinson's Disease-Sleep Scale (SCOPA-Sleep).[1]

-

Neuropsychiatric Inventory (NPI).[1]

-

-

Safety and Tolerability: Assessed through adverse events (AEs), Unified Parkinson's Disease Rating Scale (UPDRS) scores, and discontinuations.[1]

Pharmacokinetics

Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life from the SYNAPSE trial have not been made publicly available.

Efficacy Results

At the 16-week endpoint, SYN120 did not show a statistically significant improvement in the primary or key secondary cognitive assessments compared to placebo.[1] However, nominal improvements were observed in some measures of daily living and neuropsychiatric symptoms.

Table 1: Summary of Efficacy Outcomes from the SYNAPSE Trial

| Outcome Measure | Result |

| Cognitive Assessments | |

| CDR Continuity of Attention (Primary) | No significant difference between SYN120 and placebo.[6] |

| CDR Quality of Episodic Memory | No significant difference between SYN120 and placebo.[6] |

| ADAS-Cog | No significant difference between SYN120 and placebo.[6] |

| ADCS-CGIC | No significant difference between SYN120 and placebo.[6] |

| Functional and Neuropsychiatric Assessments | |

| PDAQ-15 (Cognitive activities of daily living) | Nominal improvement in the SYN120 group compared to placebo (unadjusted p = 0.029).[1] |

| NPI-Apathy/Indifference Score | Nominal improvement in the SYN120 group compared to placebo (unadjusted p = 0.028).[1] A post-hoc analysis showed a significant improvement (p=0.003).[5] |

| NPI-Irritability/Lability and NPI-Anxiety | Numerical improvements noted with SYN120 compared to placebo.[5] |

Safety and Tolerability

SYN120 was generally well-tolerated. The incidence of adverse events and treatment discontinuations were similar between the SYN120 and placebo groups. However, a worsening of motor symptoms as measured by the UPDRS was observed in the SYN120 group.

Table 2: Key Safety and Tolerability Findings from the SYNAPSE Trial

| Parameter | SYN120 (N=38) | Placebo (N=44) |

| Adverse Events (AEs) | 74% | 77% |

| Treatment Discontinuation due to AEs | 16% | 16% |

| Nausea and Vomiting | More frequent | Less frequent |

| Motor Symptoms (UPDRS) Worsening | Observed | Not observed |

Experimental Protocols

The following are generalized protocols for key preclinical assays relevant to the evaluation of 5-HT6 receptor antagonists like this compound.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

-

Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand for binding to membranes from cells expressing the 5-HT6 receptor.

-

Materials:

-

Cell membranes expressing human 5-HT6 receptors.

-

Radioligand (e.g., [3H]-LSD).

-

Test compound (this compound).

-

Non-specific binding control (e.g., Methiothepin).

-

Binding buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Novel Object Recognition (NOR) Test for Recognition Memory

The NOR test assesses recognition memory in rodents, a cognitive domain relevant to dementia.

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase (several days): The animal is placed in the pool from different starting locations and must learn to find the hidden platform using distal visual cues in the room.

-

Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.

-

Conclusion

This compound ((S)-RO5025181, SYN120) is a dual 5-HT6 and 5-HT2A receptor antagonist that was developed for the treatment of cognitive and neuropsychiatric symptoms in Parkinson's disease dementia. While the compound was well-tolerated, it failed to meet its primary cognitive endpoints in a Phase 2a clinical trial, although there were some nominal positive signals on measures of daily living and apathy. The development of this compound for these indications has been discontinued. The information gathered on its mechanism of action and clinical performance provides valuable insights for the future development of therapeutics targeting the serotonergic system for neurodegenerative disorders.

References

- 1. 5-HT6 receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ST1936 stimulates cAMP, Ca2+, ERK1/2 and Fyn kinase through a full activation of cloned human 5-HT6 receptors. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]

- 7. Phospholipase C, Ca2+, and calmodulin signaling are required for 5-HT2A receptor-mediated transamidation of Rac1 by transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (S)-Landiolol: Chemical Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and analysis of (S)-Landiolol. All quantitative data is presented in structured tables, and relevant pathways and workflows are visualized using Graphviz diagrams.

(S)-Landiolol is a highly selective, ultra-short-acting β1-adrenergic receptor antagonist. [1][2] It is primarily used for the rapid control of ventricular rate in patients with supraventricular tachycardias, such as atrial fibrillation and atrial flutter, particularly in perioperative and postoperative settings.[1][3] Its pharmacological profile is characterized by a rapid onset of action and a very short elimination half-life of approximately 3 to 4 minutes, allowing for precise dose titration and rapid reversal of its effects upon discontinuation.[1]

Chemical Structure and Identification

(S)-Landiolol is the pure S-enantiomer, which is believed to contribute to a lower incidence of hypotensive side effects compared to other β-blockers.[1] The molecule possesses two chiral centers, with the clinically used form having the (S,S) configuration.[4] It is often used as the hydrochloride salt to improve its solubility and stability.

Table 1: Chemical Identifiers for (S)-Landiolol and its Hydrochloride Salt

| Identifier | (S)-Landiolol | (S)-Landiolol Hydrochloride |

| IUPAC Name | [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate[1] | 4-[(2S)-2-hydroxy-3-[[2-[(4-morpholine carbonyl) amino] ethyl] amino] propoxyl group] benzenpropanoic acid [(4S)-2,2-dimethyl-1,3-dioxolanes-4-yl] methyl ester hydrochloride[4] |

| CAS Number | 133242-30-5[1] | 144481-98-1[1] |

| PubChem CID | 114905 | 164457 |

| Molecular Formula | C₂₅H₃₉N₃O₈ | C₂₅H₄₀ClN₃O₈ |

| Molecular Weight | 509.59 g/mol | 546.06 g/mol |

| SMILES | CC1(OC--INVALID-LINK--COC(=O)CCC2=CC=C(C=C2)OC--INVALID-LINK--O)C | CC1(C)OC--INVALID-LINK--CNCCNC(N3CCOCC3)=O)C=C2)=O">C@@HO1.[H]Cl |

| InChI Key | WMDSZGFJQKSLLH-RBBKRZOGSA-N[1] | DLPGJHSONYLBKP-IKGOIYPNSA-N |

| Synonyms | ONO-1101, (-)-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl p-((S)-2-hydroxy-3-((2-(4-morpholinecarboxamido)ethyl)amino)propoxy)hydrocinnamate | Onoact, Rapiblyk, Landiolol HCl |

Physicochemical Properties

The physicochemical properties of (S)-Landiolol hydrochloride are summarized in the table below.

Table 2: Physicochemical Properties of (S)-Landiolol Hydrochloride

| Property | Value |

| Appearance | White to off-white crystalline powder or block[4] |

| Melting Point | 125.4 °C[5] |

| Solubility | Water: 25 mg/mL (clear solution)[5] |

| DMSO: Slightly soluble | |

| Ethanol: Slightly soluble (sonicated)[5] | |

| Storage Temperature | 2-8 °C (Refrigerator)[5] |

Mechanism of Action and Signaling Pathway

(S)-Landiolol is a highly selective antagonist of β1-adrenergic receptors, which are predominantly located in the heart. Its selectivity for β1 receptors is approximately 255 times greater than for β2 receptors.[1] By competitively blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to these receptors, (S)-Landiolol inhibits the downstream signaling cascade, leading to its therapeutic effects.

The primary mechanism involves the inhibition of the Gs protein-coupled adenylyl cyclase pathway. This leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently decreased activation of Protein Kinase A (PKA). The downstream effects include:

-

Reduced Heart Rate (Negative Chronotropy): Decreased phosphorylation of ion channels in the sinoatrial (SA) node.

-

Reduced Myocardial Contractility (Negative Inotropy): Decreased phosphorylation of L-type calcium channels and phospholamban in cardiomyocytes, leading to lower intracellular calcium concentrations.

-

Slowed Atrioventricular (AV) Conduction (Negative Dromotropy): Decreased conduction velocity through the AV node.

This targeted action on the heart allows for effective control of tachycardia with a reduced risk of peripheral effects such as bronchoconstriction, which can be associated with non-selective β-blockers.

Caption: β1-Adrenergic Receptor Signaling and (S)-Landiolol Blockade.

Experimental Protocols

The synthesis of (S)-Landiolol is a multi-step process that has been described in various patents. A representative synthetic route is outlined below, compiled from publicly available patent literature. This process involves the preparation of key intermediates followed by their coupling and final salt formation.

Caption: Synthetic Workflow for (S)-Landiolol Hydrochloride.

Detailed Methodology (Representative Protocol):

-

Step 1: Esterification to form Intermediate 1.

-

p-Hydroxyphenylpropionic acid is reacted with (S)-2,2-dimethyl-1,3-dioxolane-4-methyl chloride in the presence of a base (e.g., potassium hydroxide, potassium carbonate) and a phase transfer catalyst in a solvent like DMSO at elevated temperatures (e.g., 115-120°C).[4]

-

The crude product is obtained after workup, including extraction and washing, and can be purified by recrystallization.[4]

-

-

Step 2: Etherification to form Intermediate 2.

-

Intermediate 1 is reacted with an epoxy-containing reagent such as (S)-glycidyl m-nitrobenzenesulfonate or (S)-epibromohydrin in a solvent like acetonitrile with a base (e.g., potassium carbonate).[6]

-

The reaction is typically carried out at an elevated temperature (e.g., 62-70°C). After completion, the product is isolated.[6]

-

-

Step 3: Epoxide Opening to form (S)-Landiolol (Base).

-

Intermediate 2 is reacted with N-(2-aminoethyl)-4-morpholinecarboxamide. This nucleophilic ring-opening of the epoxide is often performed in a polar solvent such as isopropanol or acetonitrile.[7]

-

The pH of the reaction mixture is typically maintained in the basic range (e.g., pH 10-11 with NaOH) and the reaction is conducted at a moderately elevated temperature (e.g., 35-40°C).[7]

-

After the reaction is complete, the product is extracted into an organic solvent.

-

-

Step 4: Salt Formation to (S)-Landiolol Hydrochloride.

-

The isolated (S)-Landiolol base is dissolved in a suitable solvent like ethyl acetate or isopropanol.[7][8]

-

A solution of hydrochloric acid in a solvent (e.g., HCl in isopropanol or ethyl acetate) is added to precipitate the hydrochloride salt.[7][8]

-

The resulting solid is filtered, washed, and dried under vacuum to yield (S)-Landiolol hydrochloride.[5][8]

-

-

Purification:

-

Intermediates and the final product may require purification. While column chromatography is mentioned in some patents, it is often avoided in industrial processes in favor of recrystallization to improve scalability.[9]

-

Several analytical methods have been developed for the quality control and pharmacokinetic analysis of (S)-Landiolol. High-Performance Liquid Chromatography (HPLC) is the primary technique used.

Caption: General Analytical Workflow for (S)-Landiolol.

HPLC Method for Purity and Related Substances:

-

Chromatographic Column: C18 (250mm x 4.6mm)[10]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer containing an ion-pairing agent (e.g., 0.01mol/L sodium dihydrogen phosphate and 0.01mol/L decane sodium sulfonate) in a 50:50 ratio.[10]

-

Flow Rate: 1.0 mL/min[10]

-

Detection Wavelength: 237 nm[10]

-

Column Temperature: Room temperature[10]

Chiral HPLC Method for Enantiomeric Purity:

-

Chromatographic Column: Chiralcel OD or a column with a cellulose tris(4-methylbenzoate) coated silica gel stationary phase.[8][11]

-

Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine.[8][11]

-

Detection Wavelength: 220 nm[11]

LC-MS/MS Method for Quantification in Human Plasma:

-

Sample Preparation: Liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (60:40, v/v) after adding an internal standard (e.g., bisoprolol).

-

Chromatographic Column: TC-C18 (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Methanol and 10 mM ammonium acetate with 1% formic acid (65:35, v/v).

-

Detection: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM).

-

Mass Transitions: Landiolol: m/z 510.1 → 157.2; Bisoprolol (Internal Standard): m/z 326.3 → 116.1.

-

While detailed spectral analyses with peak assignments are not extensively published, some characteristic data has been reported.

Table 3: Available Spectral Data for (S)-Landiolol

| Technique | Data |

| Infrared (IR) Spectroscopy | FT-IR (UATR, cm⁻¹): 3265, 2941, 2789, 2419, 1723, 1615, 1538, 1515, 1435, 1371, 1260, 1242, 1196, 1118, 1047, 887, 838, 821, 771.[8] |

| Mass Spectrometry (MS) | The fragmentation spectra show characteristic product ions that can be used for identification and quantification in MS/MS methods.[12] The transition m/z 510.1 → 157.2 is commonly used for quantification. |

| ¹H and ¹³C NMR | ¹H and ¹³C NMR data have been reported in a Chinese patent: ¹H NMR (400MHz, CDCl₃): δ 7.13-7.11 (d, J=8.4Hz, 1H), 6.85-6.83 (d, J=8.3Hz, 1H), 5.19 (s, 1H), 4.32-4.27 (m, 1H), 4.19-4.03 (m, 4H), 3.97-3.96 (d, J=4.2Hz, 2H), 3.72-3.66 (m, 5H), 3.41-3.34 (m, 6H), 2.87-2.82 (ddd, J=16.5,13.1,5.6Hz, 8H), 2.67-2.63 (t, J=7.7Hz, 2H), 1.44 (s, 3H), 1.38 (s, 3H). ¹³C NMR (100MHz, CDCl₃): δ 173.71, 159.08, 157.54, 134.32, 129.35, 114.57, 109.84, 73.57, 70.38, 68.37, 66.45, 66.32, 64.73, 51.47, 49.29, 43.97, 40.69, 35.89, 30.00, 26.69, 25.39.[9] Note: Detailed assignment of these peaks requires further 2D NMR experiments. |

Conclusion

(S)-Landiolol is a significant therapeutic agent in the management of acute cardiac arrhythmias, distinguished by its ultra-short action and high β1-selectivity. Its chemical structure and properties are well-defined, and robust analytical methods are available for its quality control and pharmacokinetic studies. The synthetic pathways, while complex, are well-documented in patent literature. This guide provides a foundational understanding for researchers and professionals working with this important cardiovascular drug.

References

- 1. Landiolol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. An Overview of the Pharmacokinetics and Pharmacodynamics of Landiolol (an Ultra-Short Acting β1 Selective Antagonist) in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Landiolol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Preparation method of landiolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. EP2687521B1 - "Process for the enantioselective synthesis of landiolol" - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. CN106608863A - Preparation method of landiolol hydrochloride - Google Patents [patents.google.com]

- 10. CN101271085A - Method for analytical separation of Landiolol Hydrochloride and its intermediate body by HPLC method - Google Patents [patents.google.com]

- 11. CN101858892A - Method for detecting landiolol hydrochloride optical isomers by high efficiency liquid chromatography - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

(S)-Landipirdine: A Technical Overview of its Dual 5-HT6 and 5-HT2A Receptor Antagonism

(S)-Landipirdine (also known as SYN-120 and RO5025181) is a potent and selective dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1][2][3][4] This technical guide provides an in-depth analysis of its mechanism of action, drawing from available preclinical and clinical research. The content herein is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound exerts its pharmacological effects through the competitive blockade of two key G-protein coupled receptors (GPCRs) in the central nervous system: the 5-HT6 receptor and the 5-HT2A receptor.[1][5] Antagonism at these receptors modulates downstream signaling cascades, influencing neuronal activity and cognitive processes. While described as a potent antagonist, specific publicly available quantitative data on the binding affinity (Ki) and functional inhibition (IC50) of this compound for these receptors is limited.

Receptor Binding and Functional Antagonism

The affinity and functional antagonism of this compound at its target receptors are determined through a series of in vitro assays.

Data Presentation

| Target Receptor | Ligand Type | Quantitative Data (Ki/IC50) | Reference |

| 5-HT6 | Antagonist | Not publicly available | [6] |

| 5-HT2A | Antagonist | Not publicly available | [6] |

Signaling Pathways

This compound's mechanism of action is centered on the modulation of distinct downstream signaling pathways initiated by the 5-HT6 and 5-HT2A receptors.

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is primarily coupled to the Gαs protein, which, upon activation by serotonin, stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression and neuronal function. This compound, by blocking this receptor, prevents the serotonin-induced activation of this cascade.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to the Gαq protein. Serotonin binding to this receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These second messengers lead to a cascade of downstream cellular responses. This compound's antagonism at the 5-HT2A receptor inhibits this signaling pathway.

References

- 1. bms.kr [bms.kr]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]

- 5. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]

- 6. CALCIUM STAINING PROTOCOL [protocols.io]

(S)-Landipirdine as a 5-HT6 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Landipirdine, also known as RO5025181 and SYN-120, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3] It also exhibits antagonist activity at the 5-HT2A receptor, making it a dual 5-HT6/5-HT2A receptor antagonist.[1][4][5] The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high concentrations in brain regions critical for cognitive functions, such as the hippocampus and prefrontal cortex. This localization has made the 5-HT6 receptor a compelling target for the development of therapeutics aimed at treating cognitive impairment in various neurological and psychiatric disorders, including Alzheimer's disease and Parkinson's disease dementia.[6] This technical guide provides an in-depth overview of this compound as a 5-HT6 receptor antagonist, summarizing its pharmacological properties, detailing relevant experimental protocols, and visualizing key signaling pathways.

Data Presentation

Table 1: Binding Affinity (Ki) of Representative 5-HT6 Receptor Antagonists

| Compound | Radioligand | Species | Ki (nM) |

| Masupirdine (SUVN-502) | [3H]-LSD | Human | 2.04 |

| Idalopirdine (Lu AE58054) | Not Specified | Human | 0.83 |

| Intepirdine (SB-742457) | Not Specified | Human | pKi 9.63 |

| SB-271046 | [3H]-LSD | Human | 1.20 |

| MS-245 | Not Specified | Not Specified | 2 |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Table 2: Functional Antagonist Activity (IC50) of Representative 5-HT6 Receptor Antagonists

| Compound | Assay Type | Species | IC50 (nM) |

| HEC30654 | cAMP Functional Assay | Not Specified | 15 |

| Idalopirdine (Lu AE58054) | cAMP Functional Assay | Not Specified | 26 |

| NPS ALX Compound 4a | Not Specified | Not Specified | 7.2 |

| PRX-07034 | Not Specified | Not Specified | 19 |

| Indophagolin | Not Specified | Not Specified | 1000 |

Signaling Pathways

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that canonically couples to the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade.

Beyond the canonical Gs-cAMP pathway, the 5-HT6 receptor has been shown to be involved in other signaling cascades, including those involving the mammalian target of rapamycin (mTOR) and cyclin-dependent kinase 5 (Cdk5). The antagonism of the 5-HT6 receptor by this compound would also modulate these pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound as a 5-HT6 receptor antagonist.

In Vitro Assays

1. Radioligand Binding Assay (for determining Binding Affinity - Ki)

This assay measures the affinity of this compound for the 5-HT6 receptor by quantifying its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 cells).

-

Radioligand: Typically [3H]-LSD.

-

This compound at a range of concentrations.

-

Non-specific binding control: A high concentration of a non-selective ligand (e.g., 10 µM methiothepin).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Incubate at 37°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

2. cAMP Functional Assay (for determining Functional Antagonism - IC50)

This assay measures the ability of this compound to inhibit the production of cAMP induced by a 5-HT6 receptor agonist.

-

Materials:

-

A stable cell line expressing the human 5-HT6 receptor.

-

5-HT6 receptor agonist (e.g., serotonin).

-

This compound at a range of concentrations.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Seed the cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

-

Stimulate the cells with a fixed concentration of a 5-HT6 receptor agonist (typically at its EC80 concentration) for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial kit.

-

Generate a dose-response curve by plotting the inhibition of cAMP production against the concentration of this compound.

-

The IC50 value is the concentration of this compound that produces 50% of the maximum inhibition.

-

In Vivo Assays

1. Morris Water Maze (for assessing Spatial Learning and Memory)

This behavioral test assesses hippocampal-dependent spatial learning and memory in rodents.

-

Apparatus: A circular pool (1.5-2 m diameter) filled with opaque water, with a submerged escape platform.

-

Procedure:

-

Acquisition Phase (4-5 days):

-

Animals are given multiple trials per day to find the hidden platform, using distal visual cues in the room.

-

The starting position is varied for each trial.

-

Escape latency (time to find the platform) and path length are recorded.

-

-

Probe Trial (1 day after acquisition):

-

The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

-

-

This compound or vehicle is administered before the trials each day.

-

2. Novel Object Recognition (NOR) Test (for assessing Recognition Memory)

This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

-

Apparatus: An open-field arena with two different sets of objects.

-

Procedure:

-

Habituation: The animal is allowed to freely explore the empty arena.

-

Familiarization/Training Trial: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

-

Test Trial (after a retention interval): One of the familiar objects is replaced with a novel object.

-

The time spent exploring the familiar and novel objects is recorded.

-

A discrimination index is calculated to quantify recognition memory.

-

This compound or vehicle is administered before the training or test trial.

-

Conclusion

This compound is a potent dual 5-HT6/5-HT2A receptor antagonist with the potential for therapeutic application in cognitive disorders. While specific quantitative pharmacological data for this compound at the 5-HT6 receptor is not extensively published, the information on its mechanism of action and the established protocols for its evaluation provide a solid foundation for further research and development. The antagonism of the 5-HT6 receptor by this compound, thereby modulating key signaling pathways in brain regions associated with cognition, underscores its significance as a tool for neuroscience research and a candidate for drug development.

References

- 1. Landipirdine (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Landipirdine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]

- 6. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

(S)-Landipirdine: A Technical Overview of Dual 5-HT6/5-HT2A Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Landipirdine, also known as RO5025181 and SYN-120, is a small molecule that acts as a dual antagonist for the serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptors.[1][2] Developed initially by Roche and later by Acorda Therapeutics and Biotie Therapies, this compound has been investigated for its therapeutic potential in neurodegenerative and psychiatric disorders, particularly for improving cognition and psychiatric symptoms.[1][3] This technical guide provides a comprehensive overview of the core principles of dual 5-HT6/5-HT2A antagonism, the experimental methodologies used to characterize such compounds, and the available information on this compound. While specific preclinical data for this compound is not extensively available in the public domain, this guide will leverage established knowledge of 5-HT6 and 5-HT2A receptor pharmacology to provide a thorough technical context.[4]

The Rationale for Dual 5-HT6/5-HT2A Antagonism

The therapeutic strategy of simultaneously targeting both the 5-HT6 and 5-HT2A receptors is grounded in their distinct yet complementary roles in the central nervous system, particularly in brain regions associated with cognition, memory, and mood.

5-HT6 Receptor Antagonism: The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high concentrations in the hippocampus, striatum, and cortex. Its activation is linked to the modulation of multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for learning and memory. Antagonism of the 5-HT6 receptor is hypothesized to enhance cognitive function, and several 5-HT6 antagonists have been investigated for the treatment of cognitive deficits in Alzheimer's disease and other dementias.[4][5]

5-HT2A Receptor Antagonism: The 5-HT2A receptor is widely distributed throughout the brain and is implicated in a range of functions, including perception, mood, and sleep. Blockade of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic drugs and is associated with improvements in psychosis and sleep disturbances.[6][7] In the context of neurodegenerative diseases, 5-HT2A antagonism may help to alleviate neuropsychiatric symptoms such as psychosis and agitation.[4]

The combination of 5-HT6 and 5-HT2A antagonism in a single molecule like this compound offers the potential for a multi-faceted therapeutic approach, addressing both the cognitive and behavioral symptoms associated with complex neurological disorders.

Quantitative Data

As previously noted, specific public data on the in vitro pharmacology of this compound, such as binding affinities (Ki) and functional potencies (IC50), are limited.[4] However, for context, a summary of representative data for other well-characterized 5-HT6 and 5-HT2A antagonists is presented below. This illustrates the typical potency range for compounds targeting these receptors.

Table 1: Representative Binding Affinities (Ki) of 5-HT6 Receptor Antagonists

| Compound | Receptor | Species | Ki (nM) |

| Idalopirdine | 5-HT6 | Human | 0.83 |

| Intepirdine | 5-HT6 | Human | ~1 |

| Latrepirdine | 5-HT6 | Human | Potent antagonist |

Table 2: Representative Binding Affinities (Ki) of 5-HT2A Receptor Antagonists

| Compound | Receptor | Species | Ki (nM) |

| Ketanserin | 5-HT2A | Human | 1.3 |

| Risperidone | 5-HT2A | Human | 4.5 |

| Olanzapine | 5-HT2A | Human | 4 |

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of the distinct signaling cascades initiated by the 5-HT6 and 5-HT2A receptors.

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a Gs protein-coupled receptor (GPCR). Its activation by serotonin stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, influencing gene transcription and neuronal function. Antagonism of this pathway is thought to modulate cholinergic and glutamatergic neurotransmission, thereby enhancing cognitive processes.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This pathway is involved in a wide array of neuronal processes, and its antagonism is a key mechanism for the action of many antipsychotic medications.

Experimental Protocols

The characterization of a dual 5-HT6/5-HT2A antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional activity at both receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT6 or 5-HT2A receptor by the test compound.

General Protocol for 5-HT6 Receptor Binding Assay:

-

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT6 receptor.

-

Radioligand: Typically [3H]-LSD or a specific [125I]-labeled antagonist.

-

Non-specific binding control: A high concentration of a known 5-HT6 ligand (e.g., methiothepin).

-

Test compound: this compound at various concentrations.

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration through the filter plates.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

General Protocol for 5-HT2A Receptor Binding Assay:

The protocol is similar to the 5-HT6 assay, with the following modifications:

-

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT2A receptor or from brain tissue rich in these receptors (e.g., rat frontal cortex).

-

Radioligand: Typically [3H]-ketanserin or [3H]-spiperone.

-

Non-specific binding control: A high concentration of a known 5-HT2A antagonist (e.g., spiperone).

-

Functional Assays

Functional assays measure the ability of a compound to either activate (agonist) or block (antagonist) the signaling of a receptor.

Objective: To determine the functional potency (IC50 for antagonists) of the test compound at the 5-HT6 and 5-HT2A receptors.

General Protocol for 5-HT6 Receptor Functional Assay (cAMP Assay):

-

Materials:

-

Whole cells stably expressing the human 5-HT6 receptor.

-

A known 5-HT6 receptor agonist (e.g., serotonin).

-

Test compound: this compound at various concentrations.

-

A method to measure intracellular cAMP levels (e.g., HTRF, ELISA).

-

-

Procedure:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of a 5-HT6 agonist.

-

Lyse the cells and measure the intracellular cAMP concentration.

-

-

Data Analysis:

-

Generate a dose-response curve for the antagonist's inhibition of the agonist-induced cAMP production.

-

Calculate the IC50 value from this curve.

-

General Protocol for 5-HT2A Receptor Functional Assay (Calcium Flux or IP1 Accumulation Assay):

-

Materials:

-

Whole cells stably expressing the human 5-HT2A receptor.

-

A known 5-HT2A receptor agonist (e.g., serotonin).

-

Test compound: this compound at various concentrations.

-

A method to measure intracellular calcium (e.g., a fluorescent calcium indicator) or inositol phosphate 1 (IP1) accumulation (e.g., HTRF).

-

-

Procedure:

-

Load the cells with a calcium-sensitive dye or use an IP1 assay kit.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of a 5-HT2A agonist.

-

Measure the change in fluorescence (for calcium flux) or the HTRF signal (for IP1).

-

-

Data Analysis:

-

Generate a dose-response curve for the antagonist's inhibition of the agonist-induced signal.

-

Calculate the IC50 value from this curve.

-

In Vivo Studies and Clinical Development of this compound

This compound (SYN-120) has been evaluated in clinical trials for its potential to treat cognitive and psychiatric symptoms in patients with Parkinson's disease dementia (PDD).[3] A Phase 2a proof-of-concept trial in PDD patients receiving concomitant cholinesterase inhibitors was conducted.[3] The study evaluated the safety, tolerability, and efficacy of 100 mg/day of SYN-120 compared to placebo over 16 weeks.[3][4]

The results indicated that SYN-120 was adequately tolerated, although a mild worsening of motor symptoms was observed.[3] The trial did not show a significant improvement in the primary cognitive endpoints compared to placebo.[3][4] However, nominal improvements were noted in cognitive activities of daily living and in apathy/indifference scores.[3]

The development of Landipirdine for cognition disorders and dementia was discontinued in Phase II.[1]

Conclusion

This compound represents a rational approach to polypharmacology by targeting two key serotonin receptors implicated in the pathophysiology of cognitive and behavioral disturbances in neurodegenerative disorders. The dual antagonism of 5-HT6 and 5-HT2A receptors offers a potential synergistic mechanism to address both cognitive decline and neuropsychiatric symptoms. While the clinical development of this compound has not progressed, the underlying scientific rationale for dual 5-HT6/5-HT2A antagonism remains a compelling area of research in the quest for more effective treatments for complex brain disorders. This technical guide provides a foundational understanding of the principles and methodologies central to the investigation of compounds like this compound.

References

- 1. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]

- 2. Landipirdine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective 5HT2A and 5HT6 receptor antagonists promote sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Landipirdine: A Technical Overview of its Role in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Landipirdine, also known as RO5025181 and SYN-120, is a potent and selective antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1] It was investigated for its potential therapeutic efficacy in treating cognitive impairments associated with neurological disorders, notably Parkinson's disease dementia (PDD) and Alzheimer's disease.[1][2] The rationale for its development was based on the modulation of multiple neurotransmitter systems through the blockade of these specific serotonin receptors, which are densely expressed in brain regions critical for cognition and memory.[3][4] Despite initial promise, the clinical development of this compound was discontinued following Phase I and Phase II clinical trials.[5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, relevant signaling pathways, and key experimental findings from its clinical evaluation.

Mechanism of Action

This compound exerts its pharmacological effects through the dual antagonism of 5-HT6 and 5-HT2A receptors.[1][2]

-

5-HT6 Receptor Antagonism: The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in areas implicated in cognitive function such as the hippocampus and frontal cortex.[3] Blockade of the 5-HT6 receptor is hypothesized to enhance cognitive processes by increasing the levels of acetylcholine and glutamate, two neurotransmitters crucial for learning and memory.[3] This is thought to occur through the modulation of GABAergic interneurons.[6]

-

5-HT2A Receptor Antagonism: 5-HT2A receptors are also widely distributed in the brain and are involved in regulating various cognitive and behavioral processes. Antagonism of 5-HT2A receptors is a mechanism shared by several atypical antipsychotic drugs and is associated with improvements in psychosis and certain cognitive domains.

Signaling Pathways

The therapeutic potential of this compound is rooted in its ability to modulate complex intracellular signaling cascades downstream of the 5-HT6 and 5-HT2A receptors.

5-HT6 Receptor Signaling

The 5-HT6 receptor primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] However, it can also signal through non-canonical pathways. Antagonism of this receptor by this compound would inhibit these downstream effects.

References

- 1. rand.org [rand.org]

- 2. Measuring Cognition in Clinical Trials in Parkinson's Disease, Dementia with Lewy Bodies, and Related Disorders: Roundtable Proceedings and Roadmap for Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

- 5. Landipirdine - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

(S)-Landipirdine for Alzheimer's Disease Research: A Technical Guide to a Serotonergic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Landipirdine (also known as SYN-120) is a selective and potent dual serotonin 5-HT6 and 5-HT2A receptor antagonist that has been investigated for its potential therapeutic benefits in neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease dementia. Contrary to some initial postulations, the primary mechanism of action of this compound is not through muscarinic agonism but via the modulation of serotonergic pathways. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, relevant signaling pathways, preclinical and clinical data, and detailed experimental protocols pertinent to its evaluation. The development of this compound for dementia was ultimately discontinued; however, its study provides valuable insights into the role of the serotonergic system in cognitive function and the challenges of developing novel therapeutics for Alzheimer's disease.

Introduction: Targeting the Serotonergic System in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral and psychological symptoms. While the cholinergic hypothesis has dominated drug development for decades, there is a growing interest in non-cholinergic targets. The serotonergic system, which is extensively involved in regulating mood, cognition, and memory, presents a compelling alternative therapeutic avenue.

This compound emerged as a compound of interest due to its high affinity for two key serotonin receptors: 5-HT6 and 5-HT2A. Antagonism of these receptors is hypothesized to modulate downstream neurotransmitter systems, including acetylcholine and glutamate, thereby offering a potential mechanism to enhance cognitive function and alleviate neuropsychiatric symptoms associated with dementia.[1]

Mechanism of Action of this compound

This compound is a potent antagonist of both the 5-HT6 and 5-HT2A serotonin receptors.

5-HT6 Receptor Antagonism and Cognition

The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high concentrations in brain regions critical for learning and memory, such as the hippocampus and frontal cortex.[1] These receptors are Gs-protein coupled, and their activation leads to an increase in cyclic AMP (cAMP). The prevailing hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists is that by blocking this receptor, they disinhibit the release of other neurotransmitters, notably acetylcholine and glutamate, which are crucial for cognitive processes.[1][2]

5-HT2A Receptor Antagonism and Neuropsychiatric Symptoms

The 5-HT2A receptor, a Gq-protein coupled receptor, is implicated in a range of functions, including mood, anxiety, and psychosis. Antagonists of the 5-HT2A receptor are a cornerstone of treatment for psychosis. In the context of Alzheimer's disease, 5-HT2A antagonism is being investigated for its potential to alleviate behavioral and psychological symptoms of dementia (BPSD), such as agitation and psychosis.[3][4]

Quantitative Data: Receptor Binding Affinity and Clinical Efficacy

The following tables summarize the available quantitative data for this compound and other relevant 5-HT6 receptor antagonists.

Table 1: Receptor Binding Affinity of this compound and Comparator 5-HT6 Antagonists

| Compound | Target Receptor | Binding Affinity (Ki) | Species | Reference |

| This compound (SYN-120) | 5-HT6 | Not Publicly Available | - | - |

| 5-HT2A | Not Publicly Available | - | - | |

| Idalopirdine | 5-HT6 | 0.83 nM | Human | [5] |

| Masupirdine (SUVN-502) | 5-HT6 | 2.04 nM | Human | [5] |

| Intepirdine (SB-742457) | 5-HT6 | pKi of 9.63 | Human | [5] |

| SB-271046 | 5-HT6 | pKi of 8.92-9.09 | Human | [5] |

| PRX-07034 | 5-HT6 | 4-8 nM | Human | [5] |

Note: While this compound is described as a potent antagonist, specific Ki values were not found in the publicly available literature.

Table 2: Summary of Phase 2a Clinical Trial Results for this compound (SYN-120) in Parkinson's Disease Dementia [3][6]

| Outcome Measure | This compound (100 mg/day) | Placebo | p-value |

| Primary Efficacy: CDR Continuity of Attention | No significant difference | No significant difference | Not significant |

| Secondary Efficacy: CDR Quality of Episodic Memory | No significant difference | No significant difference | Not significant |

| Cognitive Activities of Daily Living (PDAQ-15) | Nominal improvement | - | 0.029 (unadjusted) |

| NPI-Apathy/Indifference | Nominal improvement | - | 0.028 (unadjusted) |

| Motor Symptoms (UPDRS) | Mild worsening | - | - |

| Adverse Events | 74% of patients | 77% of patients | - |

| Treatment Discontinuation | 16% of patients | 16% of patients | - |

Signaling Pathways and Visualizations

The antagonism of 5-HT6 and 5-HT2A receptors by this compound blocks their respective downstream signaling cascades.

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is coupled to a Gs protein. Its activation by serotonin stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This compound, as an antagonist, blocks this pathway at the receptor level.

Caption: 5-HT6 Receptor Signaling Pathway Blocked by this compound.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to a Gq protein. Its activation by serotonin stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This compound blocks this cascade by preventing serotonin from binding to the receptor.

Caption: 5-HT2A Receptor Signaling Pathway Blocked by this compound.

Experimental Protocols

Competitive Radioligand Binding Assay for 5-HT6 Receptor Antagonists

This protocol is for determining the binding affinity (Ki) of a test compound like this compound for the human 5-HT6 receptor.

-

Materials:

-

Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [3H]-lysergic acid diethylamide ([3H]-LSD) at a final concentration of 1-2 nM.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Methiothepin.

-

Test compound (this compound) serially diluted (e.g., from 10-11 to 10-5 M).

-

96-well plates, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), cell harvester, scintillation counter, and scintillation cocktail.

-

-

Procedure:

-

Membrane Preparation: Homogenize cell membranes in ice-cold binding buffer. Determine protein concentration via Bradford assay and dilute to a final concentration of 10-20 µg of protein per well.

-

Assay Setup (96-well plate):

-

Total Binding: 50 µL binding buffer + 50 µL [3H]-LSD + 100 µL membrane suspension.

-

Non-specific Binding: 50 µL of 10 µM Methiothepin + 50 µL [3H]-LSD + 100 µL membrane suspension.

-

Competition Binding: 50 µL of test compound dilution + 50 µL [3H]-LSD + 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash filters three times with ice-cold wash buffer.

-

Radioactivity Measurement: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity in counts per minute (CPM) using a scintillation counter after at least 4 hours.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

In Vivo Microdialysis for Acetylcholine Measurement in the Rodent Brain

This protocol measures changes in extracellular acetylcholine (ACh) levels in a specific brain region (e.g., hippocampus or prefrontal cortex) of a freely moving rat following the administration of a 5-HT6 antagonist.[7][8]

-

Materials:

-

Adult male Sprague-Dawley rats (250-300g).

-

Stereotaxic apparatus, microdialysis probes, guide cannula, syringe pump, and refrigerated fraction collector.

-

Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4.

-

AChE inhibitor (e.g., 0.1 µM neostigmine) to be included in the aCSF.

-

This compound dissolved in a suitable vehicle.

-

HPLC with electrochemical detection (HPLC-ECD) system for ACh analysis.

-

-

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus). Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

-

Microdialysis Experiment:

-

Gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF containing the AChE inhibitor at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a 60-90 minute equilibration period.

-

Collect at least three to four baseline dialysate samples (e.g., every 20-30 minutes).

-

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

-

Post-Administration Sampling: Continue collecting dialysate samples for at least 2-4 hours.

-

ACh Analysis: Analyze the dialysate samples for ACh concentration using HPLC-ECD.

-

Data Analysis: Express post-administration ACh levels as a percentage change from the mean baseline value for each animal.

-

Morris Water Maze for Spatial Learning and Memory Assessment

The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of Alzheimer's disease.[9]

-

Apparatus:

-

A circular pool (120-150 cm diameter) filled with opaque water (made opaque with non-toxic paint).

-

A submerged escape platform (10-12 cm diameter), hidden 1-2 cm below the water surface.

-

High-contrast visual cues placed around the room.

-

A video tracking system and software.

-

-

Procedure:

-

Acquisition Phase (e.g., 4-5 days):

-

Each mouse undergoes four trials per day.

-

For each trial, the mouse is placed in the water at one of four different starting positions, facing the pool wall.

-

The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform.

-

The time taken to find the platform (escape latency) and the path taken are recorded.

-

If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15-20 seconds.

-

-

Probe Trial (e.g., Day 6):

-

The escape platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is recorded.

-

-

Data Analysis:

-

Learning: A decrease in escape latency across the acquisition days indicates learning.

-

Memory: A significant preference for the target quadrant during the probe trial (i.e., spending more time there than in other quadrants) indicates spatial memory retention.

-

Compare the performance of mice treated with this compound to vehicle-treated control and wild-type groups.

-

-

Conclusion and Future Perspectives

This compound represents a rational therapeutic approach for Alzheimer's disease by targeting the serotonergic system, specifically the 5-HT6 and 5-HT2A receptors. The rationale is based on the potential of 5-HT6 antagonism to enhance pro-cognitive neurotransmitter systems and 5-HT2A antagonism to alleviate neuropsychiatric symptoms. However, clinical trials with this compound (SYN-120) in Parkinson's disease dementia did not demonstrate a significant improvement in the primary cognitive endpoints, although nominal positive effects on apathy and activities of daily living were observed.[3][6] The development of the drug for dementia was subsequently halted.

The story of this compound underscores the complexity of translating preclinical findings into clinical efficacy for Alzheimer's disease. While the serotonergic system remains a valid and important target for cognitive and behavioral symptoms in dementia, the failure of this compound and other 5-HT6 antagonists in late-stage trials highlights the need for a deeper understanding of the underlying neurobiology and the importance of patient stratification in clinical trial design. Future research in this area may benefit from exploring more selective compounds, combination therapies, and focusing on specific patient populations who are most likely to respond to serotonergic modulation.

References

- 1. benchchem.com [benchchem.com]

- 2. lecerveau.ca [lecerveau.ca]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats. | Semantic Scholar [semanticscholar.org]

- 9. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Landipirdine (SYN120) in Parkinson's Disease Dementia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Landipirdine (also known as SYN120) is a potent and selective dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1] Preclinical evidence suggested that modulating these receptors could offer a novel therapeutic approach for the cognitive and psychiatric symptoms associated with neurodegenerative diseases. This led to the clinical investigation of this compound in patients with Parkinson's disease dementia (PDD). A Phase 2a proof-of-concept study, the SYNAPSE trial, was conducted to evaluate its safety, tolerability, and efficacy. While the trial did not meet its primary cognitive endpoints, it provided valuable insights into the potential effects of dual 5-HT6/5-HT2A receptor antagonism in this patient population, noting a potential benefit in apathy and activities of daily living, but also a worsening of motor symptoms.[2][3] Ultimately, the development of landipirdine for cognition disorders and dementia was discontinued.[4] This technical guide provides a comprehensive overview of the available data on this compound in the context of PDD studies.

Preclinical Rationale

While specific preclinical data for this compound in Parkinson's disease models is not extensively published, the rationale for its investigation stems from the known roles of the 5-HT6 and 5-HT2A receptors in cognition and neuropsychiatric symptoms.

-

5-HT6 Receptor Antagonism: 5-HT6 receptors are predominantly expressed in brain regions associated with learning and memory. Their antagonism has been shown to modulate multiple neurotransmitter systems and is hypothesized to improve cognitive function.

-

5-HT2A Receptor Antagonism: 5-HT2A receptors are implicated in psychiatric symptoms such as psychosis, depression, and apathy.[5] Antagonism of these receptors is a mechanism of action for several atypical antipsychotic medications.

The dual antagonism of both receptors by this compound presented a novel approach to simultaneously address both the cognitive and neuropsychiatric dimensions of PDD.

Clinical Development: The SYNAPSE Study (Phase 2a)

The SYNAPSE study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, 16-week trial designed to assess the safety, tolerability, and preliminary efficacy of this compound in patients with PDD who were already receiving a stable dose of a cholinesterase inhibitor.[6][7]

Experimental Protocol

-

Participants: The study enrolled 82 patients diagnosed with Parkinson's disease dementia.[2]

-